molecular formula C13H13ClN2O B11780942 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B11780942
M. Wt: 248.71 g/mol
InChI Key: DHGOTVHAAADQEC-UHFFFAOYSA-N
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Description

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a chloro substituent, a tetrahydrofuran ring, and a cyclopenta[c]pyridine core

Preparation Methods

The synthesis of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopenta[c]pyridine core, followed by the introduction of the tetrahydrofuran ring and the chloro substituent. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro substituent or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles, such as amines or thiols. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile include other cyclopenta[c]pyridine derivatives and tetrahydrofuran-containing compounds. These similar compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

3-chloro-1-(oxolan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

InChI

InChI=1S/C13H13ClN2O/c14-13-10(7-15)8-3-1-4-9(8)12(16-13)11-5-2-6-17-11/h11H,1-6H2

InChI Key

DHGOTVHAAADQEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=C(C3=C2CCC3)C#N)Cl

Origin of Product

United States

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